1,3,5-Thiadiazinane-4-thione
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Overview
Description
1,3,5-Thiadiazinane-4-thione is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse pharmacological properties, including antimicrobial, antifungal, and antiprotozoal activities . The unique structure of this compound makes it a valuable compound in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Thiadiazinane-4-thione can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base . Another method involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Thiadiazinane-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiadiazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Thiadiazinane-4-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the development of drug delivery systems and as a biolabile prodrug.
Mechanism of Action
The mechanism of action of 1,3,5-Thiadiazinane-4-thione involves its interaction with specific molecular targets. For example, as an anti-Alzheimer’s agent, it inhibits the acetylcholinesterase enzyme, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
1,3,5-Thiadiazinane-4-thione can be compared with other similar compounds within the thiadiazine family, such as:
3,5-Dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione: Known for its antimicrobial properties.
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione: Investigated for its potential as an anti-Alzheimer’s agent.
The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61799-11-9 |
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Molecular Formula |
C3H6N2S2 |
Molecular Weight |
134.23 g/mol |
IUPAC Name |
1,3,5-thiadiazinane-4-thione |
InChI |
InChI=1S/C3H6N2S2/c6-3-4-1-7-2-5-3/h1-2H2,(H2,4,5,6) |
InChI Key |
FAELTOKKIYXUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)NCS1 |
Origin of Product |
United States |
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